Pioglitazone-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pioglitazone-d4 is a deuterated form of pioglitazone, a thiazolidinedione class compound used primarily as an anti-diabetic medication. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s stability and metabolic profile. Pioglitazone itself is known for its role in improving insulin sensitivity in patients with type 2 diabetes mellitus by acting as an agonist at peroxisome proliferator-activated receptor-gamma (PPARγ).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pioglitazone-d4 involves the incorporation of deuterium atoms into the pioglitazone molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the molecule. For example, deuterated ethyl bromide can be used in the alkylation step to introduce deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Selection of Deuterated Precursors: Choosing appropriate deuterated starting materials to ensure the incorporation of deuterium atoms.
Optimization of Reaction Conditions: Fine-tuning reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Purification: Employing techniques like chromatography to purify the final product and ensure the desired deuterium content.
Chemical Reactions Analysis
Types of Reactions
Pioglitazone-d4, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound into its reduced forms. Sodium borohydride is a typical reducing agent used.
Substitution: Substitution reactions can occur at various positions on the pioglitazone molecule. Halogenation and alkylation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Hydroxylated metabolites.
Reduction: Reduced pioglitazone derivatives.
Substitution: Alkylated or halogenated pioglitazone derivatives.
Scientific Research Applications
Pioglitazone-d4 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterium atoms in this compound can help in tracing the metabolic pathways and understanding the pharmacokinetics of pioglitazone.
Metabolic Stability: Research on this compound can provide insights into the metabolic stability and potential improvements in drug efficacy and safety.
Isotope Effects: Studying the isotope effects of deuterium substitution on the biological activity of pioglitazone.
Diabetes Research: Investigating the efficacy and safety of this compound in treating type 2 diabetes mellitus.
Mechanism of Action
Pioglitazone-d4 exerts its effects by acting as an agonist at peroxisome proliferator-activated receptor-gamma (PPARγ). This receptor is a ligand-activated transcription factor involved in the regulation of glucose and lipid metabolism. Activation of PPARγ by this compound enhances the transcription of insulin-responsive genes, leading to improved insulin sensitivity in adipose tissue, skeletal muscle, and liver. This results in better glycemic control and reduced blood glucose levels.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione used to treat type 2 diabetes mellitus.
Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.
Ciglitazone: An experimental thiazolidinedione with similar properties.
Uniqueness of Pioglitazone-d4
This compound’s uniqueness lies in its deuterium substitution, which can enhance the compound’s metabolic stability and reduce the rate of metabolic degradation. This can potentially lead to improved pharmacokinetic properties and a better safety profile compared to its non-deuterated counterparts.
Properties
IUPAC Name |
5-[[2,3,5,6-tetradeuterio-4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23)/i4D,5D,7D,8D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAFETHFCAUJAY-YBNXMSKUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCCC3=NC=C(C=C3)CC)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.